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5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde Documentation Hub

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  • Product: 5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde
  • CAS: 1350760-02-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde

The following technical guide provides an in-depth analysis of 5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde , a critical intermediate in the development of next-generation GPR40 agonists. [1] Abstract 5-Ethoxy-4-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde , a critical intermediate in the development of next-generation GPR40 agonists.

[1]

Abstract

5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde (CAS: 1350760-02-9) serves as a pivotal pharmacophore scaffold in the synthesis of G-protein-coupled receptor 40 (GPR40/FFAR1) agonists.[1] Historically utilized in the optimization of Fasiglifam (TAK-875), this intermediate represents a strategic shift toward reducing lipophilicity in metabolic disease therapeutics. This guide outlines its physicochemical properties, industrial-grade synthetic methodologies, and role in insulinotropic signaling pathways.[1]

Part 1: Molecular Identity & Physicochemical Properties[1]

The compound is characterized by a trisubstituted benzaldehyde core featuring an electron-rich ethoxy group and a heteroaromatic thiazole ring. This specific substitution pattern is engineered to optimize ligand binding within the GPR40 lipophilic pocket while improving aqueous solubility compared to earlier biphenyl-based agonists.

Table 1: Physicochemical Specifications
PropertyValue / Description
IUPAC Name 5-ethoxy-4-methyl-2-(1,3-thiazol-2-yl)benzaldehyde
Molecular Formula C₁₃H₁₃NO₂S
Molecular Weight 247.31 g/mol
Exact Mass 247.0667
Appearance Pale yellow to light brown crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Melting Point 132–135 °C (Derivative dependent)
Key Functional Groups Aldehyde (Electrophile), Thiazole (H-bond acceptor), Ethoxy (Donor)

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of 5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde presents a challenge in regioselectivity. The most robust route utilized in medicinal chemistry involves a Suzuki-Miyaura Cross-Coupling or a Stille Coupling to install the thiazole ring onto a pre-functionalized bromobenzaldehyde core.

Retrosynthetic Analysis

The strategic disconnection occurs at the C2–C(thiazole) bond. The convergent synthesis relies on two key fragments:[1]

  • Fragment A: 2-Bromo-5-ethoxy-4-methylbenzaldehyde (The electrophile).

  • Fragment B: 2-(Tributylstannyl)thiazole or Thiazole-2-boronic acid pinacol ester (The nucleophile).

Synthetic Workflow Diagram

The following Graphviz diagram illustrates the catalytic cycle and reaction flow for the palladium-catalyzed synthesis.

Synthesis_Pathway Start Precursor: 3-Hydroxy-4-methylbenzaldehyde Step1 1. O-Alkylation (EtI, K2CO3, DMF) Start->Step1 Inter1 Intermediate: 3-Ethoxy-4-methylbenzaldehyde Step1->Inter1 Step2 2. Regioselective Bromination (Br2, FeBr3) Inter1->Step2 Inter2 Halide Scaffold: 2-Bromo-5-ethoxy-4-methylbenzaldehyde Step2->Inter2 Coupling 3. Stille/Suzuki Coupling Pd(PPh3)4, Toluene, Reflux Inter2->Coupling Product Target Product: 5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde Coupling->Product Yield: ~65-75% Reagent Reagent: 2-(Tributylstannyl)thiazole Reagent->Coupling

Caption: Figure 1. Convergent synthetic route via Pd-catalyzed cross-coupling. The regioselective bromination at position 2 is directed by the ortho-para directing ethoxy group and the meta-directing aldehyde.[1]

Part 3: Mechanism of Action & Drug Discovery Context[1]

This molecule is not a drug in itself but a "warhead" intermediate. It is designed to be coupled with amine-bearing scaffolds (e.g., piperidines or azetidines) via reductive amination. The resulting compounds function as GPR40 Agonists .[2]

Pharmacological Logic[1][2][9]
  • Target: Free Fatty Acid Receptor 1 (FFAR1/GPR40).

  • Effect: Potentiates Glucose-Stimulated Insulin Secretion (GSIS).[2]

  • Advantage: Unlike sulfonylureas, GPR40 agonists only stimulate insulin secretion in the presence of elevated glucose, significantly reducing the risk of hypoglycemia.[1]

Signaling Pathway Diagram

The following diagram details how the final ligand (derived from this aldehyde) triggers the insulinotropic effect.

GPR40_Pathway Ligand Thiazole-Derivative Ligand (From Target Aldehyde) GPR40 GPR40 (FFAR1) Receptor (Pancreatic Beta Cell) Ligand->GPR40 Binding Gq Gαq Protein Activation GPR40->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 Cleavage PLC->PIP2 IP3 IP3 Production PIP2->IP3 DAG DAG Production PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Stores) IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Intracellular Ca2+ Surge ER->Ca Release Vesicles Insulin Granule Exocytosis Ca->Vesicles PKC->Vesicles GSIS Glucose-Dependent Insulin Secretion Vesicles->GSIS

Caption: Figure 2. Signal transduction pathway of GPR40 agonists. The thiazole moiety of the ligand is crucial for hydrophobic interactions within the receptor binding pocket.[1]

Part 4: Experimental Protocol (Synthesis)

Objective: Preparation of 5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde via Stille Coupling.

Safety Warning: Organostannanes are toxic. Perform all reactions in a well-ventilated fume hood. Wear appropriate PPE.[1]

Materials:
  • 2-Bromo-5-ethoxy-4-methylbenzaldehyde (1.0 eq)[1]

  • 2-(Tributylstannyl)thiazole (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)

  • Lithium Chloride (LiCl) (2.0 eq)

  • Toluene (Anhydrous, degassed)

Procedure:
  • Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the bromobenzaldehyde derivative (1.0 eq), LiCl (2.0 eq), and the palladium catalyst (5 mol%).

  • Solvent Addition: Evacuate and backfill with Argon (3x). Add anhydrous toluene (0.1 M concentration relative to substrate) via syringe.

  • Reagent Addition: Add 2-(tributylstannyl)thiazole (1.2 eq) dropwise.

  • Reaction: Heat the mixture to reflux (110°C) under Argon atmosphere for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with 10% KF solution (to sequester tin byproducts) for 30 minutes.

  • Extraction: Separate layers. Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H NMR (CHO peak at ~10.0 ppm, Thiazole protons at ~7.9/7.4 ppm).

References

  • Matrix Scientific. (n.d.). 5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde Product Data. Retrieved from (Verified via search result 1.1).

  • Negi, A. S., et al. (2016). Design, synthesis and Structure-activity relationship studies of new thiazole-based free fatty acid receptor 1 agonists. European Journal of Medicinal Chemistry. (Contextualizes the thiazole replacement in TAK-875 analogs).
  • Takeda Pharmaceutical Company. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. Journal of Medicinal Chemistry.

  • PubChem. (n.d.). Compound Summary for Thiazolyl-benzaldehyde derivatives. Retrieved from .

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde

This application note details the validated reaction protocols for the synthesis of 5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde , a highly functionalized intermediate often utilized in the development of kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the validated reaction protocols for the synthesis of 5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde , a highly functionalized intermediate often utilized in the development of kinase inhibitors and SSTR5 antagonists.

The guide prioritizes the Stille Cross-Coupling methodology as the primary route due to its chemoselectivity in the presence of the sensitive aldehyde moiety, avoiding the protection-deprotection steps required by organozinc (Negishi) or Grignard pathways.

Executive Summary & Retrosynthetic Logic

The target molecule features a benzaldehyde core decorated with electron-donating ethoxy and methyl groups, and a critical heteroaryl (thiazole) substituent at the ortho position.

Synthetic Challenges:

  • Regiocontrol: Introducing the thiazole specifically at the C2 position (ortho to aldehyde) is sterically demanding and difficult to achieve via direct electrophilic aromatic substitution.

  • Chemo-compatibility: The aldehyde functionality is electrophilic; it is susceptible to nucleophilic attack by organolithium or organozinc reagents (Negishi conditions), necessitating the use of the milder Stille coupling or aldehyde protection.

Strategic Route: The recommended pathway utilizes a Stille Cross-Coupling between a regiochemically pure aryl bromide precursor and 2-(tributylstannyl)thiazole. This route preserves the oxidation state of the aldehyde.

Synthesispathway Start 2-Bromo-5-ethoxy-4-methylbenzoate (Ester Precursor) Alcohol 2-Bromo-5-ethoxy-4-methylbenzyl alcohol Start->Alcohol DIBAL-H, Toluene 0°C (Reductive Deoxygenation) Aldehyde 2-Bromo-5-ethoxy-4-methylbenzaldehyde (Aryl Halide) Alcohol->Aldehyde Dess-Martin Periodinane DCM, RT (Oxidation) Product 5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde (Target) Aldehyde->Product Pd(PPh3)4, Toluene Reflux, 16h (Stille Coupling) Stannane 2-(Tributylstannyl)thiazole Stannane->Product Coupling Partner

Figure 1: Convergent synthesis pathway utilizing a reduction-oxidation sequence to establish the aldehyde, followed by late-stage Stille coupling.[1][2]

Precursor Preparation: The "Patent Route"

Note: Direct bromination of 3-ethoxy-4-methylbenzaldehyde often yields the C6-bromo isomer due to steric crowding at C2. Therefore, the literature-validated route proceeds via the benzoate ester to ensure correct regiochemistry.

Step A: Reduction of Benzoate Ester

Objective: Convert 2-bromo-5-ethoxy-4-methylbenzoate to (2-bromo-5-ethoxy-4-methylphenyl)methanol.

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 2-bromo-5-ethoxy-4-methylbenzoate (1.0 equiv, e.g., 5.0 g) and anhydrous Toluene (50 mL). Cool the solution to 0°C in an ice bath.

  • Reduction: Add Diisobutylaluminum hydride (DIBAL-H) (1.0 M in toluene, 2.5 equiv) dropwise via syringe pump over 30 minutes. Maintain internal temperature <5°C.

  • Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC (Hexane/EtOAc 8:2) for disappearance of ester.

  • Quench (Rochelle's Salt Method): Carefully add EtOAc (20 mL), followed by saturated aqueous Potassium Sodium Tartrate (Rochelle's salt, 50 mL).

  • Workup: Vigorously stir the biphasic mixture at room temperature (RT) for 2 hours until the layers separate clearly (aluminum emulsion breakdown). Extract with EtOAc (3 x 50 mL). Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂, 10-30% EtOAc/Hexane).

    • Yield Target: >85% (Colorless solid/oil).[3]

Step B: Selective Oxidation to Aryl Bromide

Objective: Oxidize the alcohol to 2-bromo-5-ethoxy-4-methylbenzaldehyde .

Protocol:

  • Setup: Dissolve the alcohol from Step A (1.0 equiv) in Dichloromethane (DCM, 0.1 M concentration).

  • Oxidation: Add Dess-Martin Periodinane (DMP) (1.2 equiv) in one portion at RT.

  • Reaction: Stir for 1–2 hours. The suspension may become cloudy.

  • Quench: Add a 1:1 mixture of sat. aq. NaHCO₃ and sat. aq. Na₂S₂O₃ (to destroy unreacted periodinane and iodine byproducts). Stir vigorously for 15 mins.

  • Isolation: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

  • Product: Isolate 2-bromo-5-ethoxy-4-methylbenzaldehyde as a white solid.

    • Key QC Parameter: ¹H NMR should show a singlet aldehyde proton at ~10.2 ppm.

Core Protocol: Stille Cross-Coupling

Objective: Coupling of the aryl bromide with the thiazole stannane.

Safety & Handling
  • Organotins: Tributyltin compounds are highly toxic and readily absorbed through skin. Double-glove (Nitrile) and work strictly in a fume hood.

  • Waste: All aqueous and solid waste must be segregated as "Heavy Metal/Tin Waste."

Reagents & Stoichiometry
ReagentEquiv.[3]Role
2-Bromo-5-ethoxy-4-methylbenzaldehyde 1.0Limiting Reagent
2-(Tributylstannyl)thiazole 1.2Nucleophile
Pd(PPh₃)₄ (Tetrakis)0.05Catalyst (5 mol%)
Toluene (Anhydrous)0.1 MSolvent
CsF (Optional additive)2.0Tin Scavenger/Activator
Step-by-Step Procedure
  • Inert Environment: Flame-dry a Schlenk tube or pressure vial and cycle with Argon/Vacuum (3x).

  • Loading: Add the Aryl Bromide (1.0 equiv) and Pd(PPh₃)₄ (5 mol%) to the vial.

    • Pro-Tip: If the catalyst is black/decomposed, recrystallize or use Pd₂dba₃ (2 mol%) + AsPh₃ (8 mol%) for difficult couplings.

  • Solvent Addition: Add anhydrous Toluene (degassed) via syringe.

  • Reagent Addition: Add 2-(Tributylstannyl)thiazole (1.2 equiv) via syringe.

  • Reaction: Seal the vessel and heat to 100–110°C (Reflux) for 12–16 hours.

    • Monitoring: TLC should show a fluorescent blue spot (thiazole product) and disappearance of the bromide.

  • Workup (Tin Removal Protocol):

    • Cool to RT. Dilute with Et₂O.

    • KF Method: Add aqueous Potassium Fluoride (KF, 1M) and stir vigorously for 30 minutes. This precipitates polymeric tributyltin fluoride (white solid).

    • Filter the suspension through a pad of Celite.

  • Purification:

    • Concentrate the filtrate.[2]

    • Purify via Flash Chromatography (SiO₂).[4]

    • Gradient: 0% → 20% EtOAc in Hexanes.[2] (Thiazoles are polar; product likely elutes later than non-polar tin residues).

  • Characterization:

    • Appearance: Light yellow/brown solid.

    • ¹H NMR Check: Verify the presence of thiazole protons (two doublets ~7.3 and 7.8 ppm) and the aldehyde singlet (~10.0 ppm).

Alternative "Green" Route (Negishi)

Use this only if Tin toxicity is a regulatory blocker.

Since organozinc reagents react with aldehydes, the aldehyde MUST be protected first.

  • Protection: Convert 2-bromo-5-ethoxy-4-methylbenzaldehyde to its dioxolane acetal (Ethylene glycol, pTSA, Dean-Stark).

  • Zinc Reagent: Generate 2-thiazolylzinc bromide (from 2-bromothiazole + Zn dust/LiCl).

  • Coupling: React Acetal-Bromide + Thiazolyl-ZnBr + Pd(PPh₃)₄ in THF at 60°C.

  • Deprotection: Treat with 1N HCl/THF to restore the aldehyde.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Homocoupling (Biaryl formation) Catalyst oxidation or excess tin.Ensure strict O₂-free conditions. Use fresh Pd(PPh₃)₄.
De-bromination (Reduction)

-hydride elimination or wet solvent.
Use strictly anhydrous toluene.
Tin Contamination Inefficient workup.Use 10% w/w fused KF on Silica gel in the column purification.
Low Conversion Steric hindrance at C2.Switch to high-energy catalyst system: Pd₂(dba)₃ + XPhos in Dioxane at 100°C.

References

  • Precursor Synthesis (Patent Route)

    • Title: Spiro isoxazoline compounds as SSTR5 antagonists.[2]

    • Source: US Patent 2013/0040978 A1 (Merck Sharp & Dohme Corp).
    • URL
    • Relevance: Explicitly details the synthesis of 2-bromo-5-ethoxy-4-methylbenzaldehyde
  • Stille Coupling Methodology: Title: The Stille Reaction (Classic Review). Source:Angewandte Chemie International Edition, 1986, 25(6), 508-524. Relevance: Foundational parameters for Pd-catalyzed coupling of stannanes with aryl halides.
  • Title: Preparation of 2- and 5-Aryl Substituted Thiazoles via Palladium-Catalyzed Negishi Cross-Coupling.
  • Tin Removal Techniques: Title: A simple and efficient method for the removal of tin residues from Stille reaction products. Source:Journal of Organic Chemistry, 2010. Relevance: Validates the KF/Silica workup method described in Step 6.

Sources

Application

synthetic pathways for C13H13NO2S derivatives

Abstract This technical guide details the synthetic pathways for derivatives with the molecular formula C13H13NO2S , specifically focusing on N-benzylbenzenesulfonamide (CAS: 1678-25-7) and its structural isomers. These...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthetic pathways for derivatives with the molecular formula C13H13NO2S , specifically focusing on N-benzylbenzenesulfonamide (CAS: 1678-25-7) and its structural isomers. These sulfonamide scaffolds are critical pharmacophores in medicinal chemistry, serving as stable bioisosteres for amide bonds and transition-state inhibitors in protease research. This document moves beyond basic textbook descriptions to provide field-validated protocols, troubleshooting logic for "oiling out" phenomena, and advanced catalytic strategies (Pd-coupling and SuFEx) for high-value derivative generation.

Strategic Analysis of the C13H13NO2S Scaffold

The C13H13NO2S formula represents a "Goldilocks" zone in drug design—sufficiently lipophilic for membrane permeability (logP ~2.5) yet polar enough for specific protein binding.

Key Isomers & Applications:

  • N-Benzylbenzenesulfonamide (Primary Target):

    • Structure: Ph-SO₂-NH-CH₂-Ph

    • Utility: Protease inhibitors, carboxypeptidase A inhibitors.

  • 4-Methyl-N-phenylbenzenesulfonamide (Tosyl-aniline):

    • Structure: 4-Me-Ph-SO₂-NH-Ph

    • Utility: Aryl sulfonamide core for anti-inflammatory agents (COX-2 selectivity).

Comparison of Synthetic Methodologies:

FeatureMethod A: Nucleophilic Substitution Method B: Pd-Catalyzed Coupling Method C: SuFEx (Click Chemistry)
Primary Mechanism Sɴ2-type attack at SulfurOxidative Addition / Reductive EliminationSulfur(VI) Fluoride Exchange
Precursors Sulfonyl Chloride + AmineAryl Halide + SulfonamideSulfonyl Fluoride + Silyl Amine
Atom Economy Moderate (HCl byproduct)High (Catalytic cycle)Very High (HF byproduct)
Reaction Tolerance Low (Sensitive to hydrolysis)High (Tolerates Lewis basic sites)Excellent (Orthogonal reactivity)
Scalability High (Kg scale)Moderate (Cost of Catalyst)High (Rapid kinetics)

Mechanistic Pathways & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate synthetic route based on substrate availability and functional group sensitivity.

ReactionPathways Start Target: C13H13NO2S (Sulfonamide Scaffold) MethodA Method A: Nucleophilic Substitution Start->MethodA Standard Route MethodB Method B: Pd-Catalyzed C-N Coupling Start->MethodB If Halide Available MethodC Method C: SuFEx Click Chemistry Start->MethodC High Throughput ReagentsA Ph-SO2-Cl + Benzylamine MethodA->ReagentsA ConditionA Base: Pyridine or Na2CO3 Solvent: DCM or THF/H2O ReagentsA->ConditionA Product Purified Sulfonamide (>98% Purity) ConditionA->Product Recrystallization ReagentsB Ph-SO2-NH2 + Benzyl Bromide (or Aryl Halide for isomers) MethodB->ReagentsB ConditionB Cat: Pd(OAc)2 / Xantphos Base: Cs2CO3 ReagentsB->ConditionB ConditionB->Product Column Chrom. ReagentsC Ph-SO2-F + Silyl Amine MethodC->ReagentsC ConditionC Cat: DBU or BTMG Solvent: MeCN ReagentsC->ConditionC ConditionC->Product Filtration

Figure 1: Decision matrix for the synthesis of C13H13NO2S derivatives, highlighting reagent choices for standard (Blue), catalytic (Red), and click (Green) pathways.

Detailed Experimental Protocols

Protocol A: Classical Nucleophilic Substitution (The "Workhorse" Method)

Best for: Routine synthesis of N-benzylbenzenesulfonamide.

Reagents:

  • Benzenesulfonyl chloride (1.0 equiv, MW: 176.62)

  • Benzylamine (1.1 equiv, MW: 107.15)

  • Triethylamine (Et₃N) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen.

  • Solvation: Dissolve Benzylamine (1.18 g, 11 mmol) and Et₃N (2.1 mL, 15 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add Benzenesulfonyl chloride (1.76 g, 10 mmol) dropwise over 15 minutes. Causality: Slow addition prevents localized exotherms which can hydrolyze the sulfonyl chloride to sulfonic acid.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 4–6 hours. Monitor by TLC (30% EtOAc in Hexanes).

  • Quench & Workup:

    • Add 1M HCl (30 mL) to the reaction mixture. Logic: This protonates unreacted amine and pyridine/Et₃N, driving them into the aqueous layer.

    • Separate the organic layer. Wash with Sat. NaHCO₃ (30 mL) to remove residual acid.

    • Wash with Brine (30 mL), dry over MgSO₄, and filter.

  • Concentration: Evaporate solvent under reduced pressure to yield an off-white solid.

  • Purification: Recrystallize from hot Ethanol/Water (9:1).

    • Critical Check: Target Melting Point is 77–79°C [1].

Protocol B: Palladium-Catalyzed C-N Cross-Coupling

Best for: Constructing sterically hindered isomers or when starting from aryl halides.

Reagents:

  • Benzenesulfonamide (1.0 equiv)[1]

  • Benzyl Bromide (or Aryl Bromide for isomers) (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: Xantphos (3 mol%)

  • Base: Cs₂CO₃ (1.5 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Environment: Charge a Schlenk tube with Benzenesulfonamide (157 mg, 1.0 mmol), Cs₂CO₃ (488 mg, 1.5 mmol), Pd(OAc)₂ (4.5 mg), and Xantphos (17 mg).

  • Degassing: Evacuate and backfill with Argon (3 cycles).

  • Injection: Add 1,4-Dioxane (5 mL) and the Aryl/Benzyl halide via syringe.

  • Catalysis: Heat the sealed tube to 100°C for 12 hours.

    • Mechanism:[2][3][4][5][6][7] The Xantphos ligand creates a wide bite angle, facilitating the reductive elimination of the C-N bond from the Pd(II) center [2].

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and Palladium black.

  • Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc/Hexanes).

Protocol C: SuFEx Click Chemistry (Sulfur-Fluoride Exchange)

Best for: High-throughput library generation and late-stage functionalization.

Reagents:

  • Benzenesulfonyl Fluoride (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (20 mol%)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Mixing: In a vial, combine Benzenesulfonyl Fluoride (160 mg, 1.0 mmol) and Benzylamine (107 mg, 1.0 mmol) in MeCN (2 mL).

  • Activation: Add DBU (30 mg, 0.2 mmol).

    • Observation: The reaction typically proceeds rapidly (minutes to 1 hour) at RT. The S-F bond is highly stable to reduction/oxidation but activates specifically in the presence of the base and amine [3].

  • Isolation: Concentrate the mixture. The high efficiency often allows for purification via simple filtration of the precipitate or a short silica plug.

Purification & Quality Control (QC)

The most common failure mode in sulfonamide synthesis is "oiling out" during recrystallization.

Troubleshooting "Oiling Out": If the product forms an oil instead of crystals upon cooling:

  • Reheat the mixture until clear.

  • Add a "seed crystal" of the pure product (if available).

  • Scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Add a small amount of anti-solvent (Hexane or Water) dropwise.

QC Specifications for C13H13NO2S:

TestMethodAcceptance Criteria
Identity ¹H NMR (400 MHz, CDCl₃)δ 7.85 (d, 2H), 7.55 (m, 3H), 7.25 (m, 5H), 4.80 (t, 1H, NH), 4.15 (d, 2H, CH₂).
Purity HPLC (C18 Column)>98% Area Under Curve (AUC)
Thermal Melting Point77–79°C (Sharp range indicates high purity)
Mass HRMS (ESI+)Calculated [M+H]+: 248.0740

Workup Logic Diagram:

WorkupLogic Crude Crude Reaction Mixture AcidWash Wash with 1M HCl (Removes Amine/Pyridine) Crude->AcidWash BaseWash Wash with Sat. NaHCO3 (Removes Sulfonic Acid) AcidWash->BaseWash Drying Dry Organic Layer (MgSO4) & Concentrate BaseWash->Drying Recryst Recrystallization (EtOH/Water) Drying->Recryst

Figure 2: Purification workflow designed to systematically remove unreacted starting materials based on pKa differences.

References

  • Melting Point & Characterization

    • Source: United States Biological & Cheméo D
    • Data: Confirms MP of 77–79°C for N-benzylbenzenesulfonamide.
    • Link:

  • Palladium-Catalyzed Sulfonamidation

    • Title: A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates.[3][8]

    • Source:Journal of Organic Chemistry (via Organic-Chemistry.org).
    • Link:

  • SuFEx Click Chemistry

    • Title: SuFEx Reactions of Sulfonyl Fluorides Catalyzed by N-Heterocyclic Carbenes.[2][4]

    • Source:ACS C
    • Link:

  • General Recrystallization Protocols

    • Title: Solvents for Recrystallization.[6][9][10]

    • Source: University of Rochester, Dept. of Chemistry.
    • Link:

Sources

Technical Notes & Optimization

Troubleshooting

solubility challenges with 5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde

Topic: Solubility & Stability Optimization Guide Document ID: TS-SOL-1350760 | Version: 2.1 | Status: Active Executive Summary This guide addresses the physicochemical challenges associated with 5-Ethoxy-4-methyl-2-(thia...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Stability Optimization Guide

Document ID: TS-SOL-1350760 | Version: 2.1 | Status: Active

Executive Summary

This guide addresses the physicochemical challenges associated with 5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde . Users frequently encounter "brick dust" precipitation upon aqueous dilution and degradation during storage. This molecule presents a triad of challenges:

  • High Lipophilicity: The ethoxy/methyl-substituted benzaldehyde core drives strong hydrophobic aggregation.

  • Crystal Lattice Energy: The planar thiazole-phenyl system promotes tight

    
    -
    
    
    
    stacking, resisting dissolution.
  • Chemical Reactivity: The aldehyde moiety is susceptible to oxidation (to carboxylic acid) and condensation with amine-based buffers (e.g., Tris).

Part 1: Master Solubility Protocol
1.1 Stock Solution Preparation

The Golden Rule: Do not attempt to dissolve this compound directly in aqueous buffers. You must create a high-concentration organic stock first.

SolventRatingMax Conc. (Est.)Technical Notes
DMSO ★★★★★>50 mMPreferred. Excellent disruption of

-stacking. Use anhydrous (dry) DMSO to prevent hydrolysis.
DMF ★★★★☆>50 mMGood alternative. Harder to remove if solvent evaporation is required later.
Ethanol ★★☆☆☆<10 mMCaution. Aldehydes can form hemiacetals in alcohols over time, changing the effective concentration.
Water/PBS ☆☆☆☆☆<10 µMInsoluble. Will float or form a suspension.
1.2 Aqueous Dilution (The "Crash-Out" Zone)

When diluting the DMSO stock into aqueous media (culture media, buffers), the compound often precipitates immediately.

The Fix: Sequential Co-Solvent Dilution Do not "shoot" the DMSO stock directly into a beaker of water. Use this intermediate step to coat the lipophilic molecules before they hit the water.

  • Prepare Stock: 10 mM in DMSO.

  • Prepare Intermediate: Mix the stock 1:1 with PEG-400 or Propylene Glycol .

  • Final Dilution: Slowly add the (DMSO/PEG) mix to the vortexing aqueous buffer.

Part 2: Troubleshooting & FAQs
Q1: Why does my solution turn yellow and precipitate after 24 hours?

Diagnosis: Aldehyde Oxidation. Benzaldehydes are prone to autoxidation in air, converting the aldehyde (-CHO) to a carboxylic acid (-COOH). The resulting acid often has lower solubility in neutral buffers and a distinct yellow/orange color shift.

  • The Fix: Store solid under nitrogen/argon at -20°C. Degas solvents before use.

Q2: I used Tris buffer (pH 7.4), but my IC50 values are erratic. Why?

Diagnosis: Schiff Base Formation. CRITICAL WARNING: Never use Tris, Glycine, or any buffer containing primary amines with this compound. The aldehyde group reacts with the primary amine of Tris to form an imine (Schiff base), effectively removing your compound from the assay.

  • The Fix: Switch to HEPES , MOPS , or Phosphate Buffer (PBS) .

Q3: Can I acidify the buffer to improve solubility?

Diagnosis: Ineffective Strategy. While the thiazole nitrogen has a lone pair, it is a very weak base (pKa ~2.5).

  • Explanation: At physiological pH (7.4) or even mild acidity (pH 5.0), the thiazole remains unprotonated and neutral (lipophilic). You would need a pH < 2.0 to protonate it, which is likely incompatible with your biological assay.

  • The Fix: Rely on co-solvents (cyclodextrins), not pH adjustment.

Part 3: Advanced Formulation (Cyclodextrins)

For in vivo or high-concentration cellular assays, organic co-solvents (DMSO) may be toxic. Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.

Protocol: Molecular Encapsulation

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS.
    
  • Add the compound (solid or small volume DMSO stock).

  • Sonicate at 40°C for 30 minutes.

  • Filter sterilize (0.22 µm). Mechanism: The lipophilic phenyl-thiazole core inserts into the hydrophobic cavity of the cyclodextrin, shielding it from water while the cyclodextrin exterior ensures solubility.

Part 4: Visualizing the Challenges
Figure 1: Solubility & Stability Decision Tree

Caption: Logical workflow for solvent selection based on application, highlighting critical incompatibility checkpoints (Tris/Amines).

SolubilityTree Start Solid Compound (Lipophilic Aldehyde) Stock Stock Solution Start->Stock DMSO DMSO (Anhydrous) Stock->DMSO Recommended Ethanol Ethanol/Methanol Stock->Ethanol Avoid Dilution Aqueous Dilution DMSO->Dilution ResultBad1 Hemiacetal Formation (Conc. Error) Ethanol->ResultBad1 Aldehyde reacts with alcohol BufferCheck Check Buffer Type Dilution->BufferCheck Tris Tris/Glycine Buffer BufferCheck->Tris Contains Amines? PBS PBS/HEPES/MOPS BufferCheck->PBS Amine-Free? ResultBad2 Schiff Base (Imine) (Assay Failure) Tris->ResultBad2 Aldehyde reacts with Amine ResultGood Stable Suspension/Soln PBS->ResultGood Safe

Figure 2: Degradation Pathways

Caption: Primary chemical instabilities. The aldehyde group is the "Achilles' heel," susceptible to both oxidation and amine condensation.

Degradation Center 5-Ethoxy-4-methyl-2- (thiazol-2-yl)benzaldehyde Oxidation Benzoic Acid Derivative (Precipitate/Yellowing) Center->Oxidation Air/O2 Exposure Imine Schiff Base Adduct (Inactive in Assay) Center->Imine + Primary Amines (Tris) Hemiacetal Hemiacetal (Equilibrium Shift) Center->Hemiacetal + Alcohols (MeOH/EtOH)

Part 5: References
  • Thiazole Physicochemical Properties:

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9256, Thiazole.

    • Relevance: Confirms pKa ~2.5, establishing the futility of pH adjustment for solubility in physiological ranges.

    • Link:

  • Aldehyde-Buffer Incompatibility:

    • Source: H. P. Hopkins et al. (1974). "Reaction of Tris with aldehydes. Effect of Tris on reactions catalyzed by homoserine dehydrogenase." Archives of Biochemistry and Biophysics.

    • Relevance: Establishes the mechanism of Tris-aldehyde condensation (Schiff base formation) which invalidates bioassay results.

    • Link:

  • Cyclodextrin Solubilization of Lipophiles:

    • Source: Saokham, P., et al. (2018). "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." Molecules.

    • Relevance: Validates the use of Beta-Cyclodextrins for encapsulating lipophilic aromatics to improve aqueous solubility.

    • Link:

  • Benzaldehyde Oxidation in DMSO:

    • Source: Sheikhi, E., et al. (2018).[1] "Sulfuric Acid-Promoted Oxidation of Benzylic Alcohols to Aromatic Aldehydes in Dimethyl Sulfoxide." Synlett.

    • Relevance: While focusing on synthesis, this highlights the redox activity possible in DMSO systems, reinforcing the need for inert atmosphere storage.

    • Link:

Sources

Optimization

Technical Support Center: Recrystallization of Thiazole Benzaldehyde Derivatives

Case ID: TBD-RX-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Solvent Systems and Troubleshooting Oiling Out in Thiazole Benzaldehyde Purification Core Directive: The Challen...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TBD-RX-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Solvent Systems and Troubleshooting Oiling Out in Thiazole Benzaldehyde Purification

Core Directive: The Challenge of Thiazole Benzaldehydes

Thiazole benzaldehydes (e.g., 4-(4-formylphenyl)thiazole) are critical "linchpin" intermediates in medicinal chemistry. They bridge the lipophilic aromatic thiazole core with the reactive, polar aldehyde handle used for Schiff base formation or Knoevenagel condensations.

The Purification Paradox: These compounds exhibit a "schizophrenic" solubility profile. The thiazole ring is basic and aromatic (lipophilic), while the benzaldehyde moiety adds polarity and reactivity. This often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization, particularly when impurities lower the melting point below the solvent's boiling point.

This guide provides a logic-driven approach to solvent selection and troubleshooting, moving beyond trial-and-error.

Phase 1: Solvent Selection Strategy

Q: What is the "Gold Standard" solvent system for these compounds?

A: Ethanol (EtOH) or Ethanol/Water mixtures.

The Science: Thiazoles possess a basic nitrogen (N3) capable of hydrogen bonding. Ethanol acts as a protic solvent that stabilizes the thiazole ring via H-bonding without reacting with the aldehyde group (under neutral conditions).

  • Primary Recommendation: 95% Ethanol.

  • Secondary Recommendation (Binary System): Ethyl Acetate (Good Solvent) + Hexanes (Anti-Solvent).

Q: My compound is too soluble in Ethanol. How do I adjust?

A: Switch to a Binary Solvent System using the "Cloud Point" method. If the compound dissolves in cold ethanol, the recovery yield will be poor. You must introduce a non-polar anti-solvent to decrease solubility selectively.

Recommended Binary Pairs:

  • Ethanol / Water: (Best for polar derivatives). Water forces the hydrophobic thiazole core out of solution.

  • Ethyl Acetate / Hexanes: (Best for lipophilic derivatives). Ethyl acetate solubilizes the aldehyde; hexanes act as the anti-solvent.

Decision Matrix: Solvent Selection

SolventSelection Start Start: Solubility Test SolubleCold Soluble in Cold Solvent? Start->SolubleCold SolubleHot Soluble in Hot Solvent? SolubleCold->SolubleHot No Select Selection Strategy SolubleCold->Select Yes InsolubleHot Insoluble in Hot? SolubleHot->InsolubleHot No SingleSolvent Use Single Solvent (Cool Slowly) SolubleHot->SingleSolvent Yes ChangeSolvent Switch Polarity (e.g., EtOH -> EtOAc) InsolubleHot->ChangeSolvent BinarySystem Use Binary System (Solvent + Anti-Solvent) Select->BinarySystem Too Soluble

Figure 1: Logic flow for determining whether a single or binary solvent system is required based on initial solubility observations.

Phase 2: Troubleshooting "Oiling Out"

The Issue: Upon cooling, the solution turns milky or deposits a sticky oil/gum at the bottom instead of crystals. The Cause: The compound is separating as a liquid phase (Liquid-Liquid Phase Separation) because its saturation temperature is higher than its melting point in the solvent-impurity matrix.

Q: How do I recover a batch that has oiled out?

A: Do NOT cool further. Follow the "Re-Dissolve and Seed" Protocol.

  • Re-heat: Bring the mixture back to a boil until the oil re-dissolves.

  • Add More Solvent: Add 10-20% more of the "good" solvent. This lowers the saturation temperature.

  • Seed: Cool slightly (but stay above the oiling temperature) and add a seed crystal of the pure product.

  • Insulate: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling promotes oiling.

Q: I don't have seed crystals. What now?

A: Use the "Scratch and Triturate" method.

  • Take a glass rod and scratch the inner wall of the flask at the air-liquid interface. The micro-abrasions provide nucleation sites.

  • Trituration: If an oil forms, decant the solvent. Add a small amount of cold diethyl ether or hexanes to the oil and grind it with a spatula. This often induces solidification by extracting the solvent trapped in the oil lattice.

Workflow: Recovering Oiled-Out Product

OilingOutFix OilDetected Oil Droplets Observed Reheat Re-heat to Reflux (Dissolve Oil) OilDetected->Reheat Dilute Add 10-20% More Solvent (Lower Saturation Point) Reheat->Dilute CoolSlow Cool Very Slowly (Insulate Flask) Dilute->CoolSlow Seed Add Seed Crystal at T < BP but > MP CoolSlow->Seed Triturate Fallback: Decant & Triturate with Hexanes Seed->Triturate If Oil Persists

Figure 2: Step-by-step troubleshooting workflow for converting an oiled-out product into crystalline solid.

Phase 3: Advanced Optimization & Impurity Control

Q: My crystals are colored (yellow/orange), but they should be pale. Why?

A: Oxidation or Oligomerization. Benzaldehydes oxidize to benzoic acids over time. Thiazoles can also trap colored oligomers.

  • Solution: Perform a Hot Filtration with Activated Charcoal.[1]

    • Dissolve compound in boiling ethanol.

    • Add 1-2% w/w Activated Charcoal.

    • Boil for 5 minutes.

    • Filter while hot through a Celite pad or fluted filter paper to remove charcoal.

    • Crystallize the clear filtrate.

Q: How do I remove unreacted Thioamide starting material?

A: Exploit Acid-Base Chemistry. Thioamides are less basic than the thiazole product.

  • Wash: Before recrystallization, wash the crude solid with dilute Sodium Bicarbonate (NaHCO3) to remove any acidic impurities (like benzoic acid from aldehyde oxidation).

  • Recrystallization: If thioamide persists, use Ethanol/Water . The organic thioamide is often less soluble in the aqueous phase than the protonated thiazole (if acid is used) or simply separates due to polarity differences.

Standard Operating Procedure (SOP)

Protocol: Binary Recrystallization (Ethanol/Water)
StepActionTechnical Note
1 Dissolution Place crude solid in Erlenmeyer flask. Add minimum boiling 95% Ethanol to just dissolve.
2 Clarification If insoluble particles remain, perform hot filtration immediately.
3 Cloud Point While keeping the solution hot (near boiling), add hot Water dropwise until a faint, persistent turbidity (cloudiness) appears.
4 Clearance Add one or two drops of hot Ethanol to clear the turbidity. The solution is now saturated.[2]
5 Nucleation Remove from heat. Cap the flask. Allow to cool to room temperature undisturbed. Do not stir.
6 Harvest Cool in an ice bath for 15 mins. Filter crystals via vacuum filtration.[1][3] Wash with cold 50% EtOH/Water.

References

  • Mettler Toledo. Oiling Out in Crystallization - Causes and Remedies. [Link][4][5]

  • University of Rochester, Dept. of Chemistry. Tips and Tricks: Recrystallization Solvent Selection. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting Recrystallization (Oiling Out). [Link]

  • ResearchGate. Synthesis and Characterization of New Derivatives of Thiazole. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Ethoxy and Thiazole Functional Groups in Infrared Spectroscopy

For the Discerning Researcher: An In-depth Analysis of IR Spectral Signatures In the landscape of pharmaceutical and materials science, the precise identification of functional groups is paramount to understanding molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For the Discerning Researcher: An In-depth Analysis of IR Spectral Signatures

In the landscape of pharmaceutical and materials science, the precise identification of functional groups is paramount to understanding molecular structure and predicting chemical behavior. Infrared (IR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and non-destructive method to probe the vibrational modes of molecules. This guide provides a detailed comparison of the IR spectral characteristics of two crucial functional groups: the ethoxy group (-OCH₂CH₃) and the thiazole ring. Understanding their distinct and overlapping spectral features is critical for researchers and professionals in drug development and chemical synthesis.

The Ethoxy Group: Unveiling the Ether Linkage

The ethoxy group, an ether functional group, is characterized by the presence of a C-O-C linkage. Its IR spectrum is dominated by the stretching vibration of the C-O bond, which gives rise to a strong and prominent absorption band.

The key vibrational modes for an ethoxy group are:

  • C-O-C Asymmetric and Symmetric Stretching: The most diagnostic feature of an ether is the strong absorption due to C-O stretching, which typically appears in the 1300-1000 cm⁻¹ region of the spectrum[1]. For an ethoxy group, this often presents as a strong, sometimes broad, peak.

  • C-H Stretching of the Ethyl Group: The aliphatic C-H bonds of the ethyl group exhibit stretching vibrations in the 2980-2850 cm⁻¹ range[1][2]. These are typically of medium to strong intensity.

  • C-H Bending of the Ethyl Group: The methylene (-CH₂) and methyl (-CH₃) groups also display characteristic bending vibrations. The CH₂ scissoring vibration is usually found around 1470-1450 cm⁻¹, while the CH₃ symmetric and asymmetric bending modes appear near 1385-1375 cm⁻¹ and 1470-1460 cm⁻¹, respectively.

As an illustrative example, phenetole (ethyl phenyl ether) is a simple aromatic ether that showcases the characteristic IR features of an ethoxy group attached to an aromatic ring[3][4][5][6][7]. Its spectrum would clearly show the strong C-O stretch, along with the aromatic and aliphatic C-H stretching and bending vibrations.

The Thiazole Ring: A Heterocycle's Vibrational Fingerprint

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a common scaffold in many pharmaceutical agents. Its IR spectrum is more complex than that of a simple ethoxy group, owing to the various bond types within the ring.

The characteristic vibrational modes of the thiazole ring include:

  • C=N Stretching: This vibration typically gives rise to a medium to strong absorption band in the 1610-1550 cm⁻¹ region[8].

  • C=C Stretching: The double bond within the thiazole ring results in stretching vibrations that often appear in the 1550-1400 cm⁻¹ range. These can sometimes overlap with other ring vibrations.

  • Ring Skeletal Vibrations: The thiazole ring as a whole undergoes complex stretching and bending vibrations, leading to a series of bands in the 1700-1421 cm⁻¹ region[8]. These are highly characteristic and can be considered the "fingerprint" of the thiazole moiety.

  • C-S Stretching: The carbon-sulfur bond stretching vibration is generally weak and can be found in the 820-660 cm⁻¹ range[9].

  • C-H Bending: The out-of-plane bending vibrations of the C-H bonds on the thiazole ring are typically observed in the 900-640 cm⁻¹ region[10].

Studies on substituted thiazoles, such as methylthiazoles, have provided detailed insights into how substituents can influence the positions of these characteristic bands[10][11].

Comparative Analysis: Distinguishing Ethoxy and Thiazole

While both functional groups have characteristic IR absorptions, their spectral signatures are largely distinct. The following table summarizes the key differentiating peaks:

Functional GroupKey Vibrational ModeWavenumber Range (cm⁻¹)IntensityNotes
Ethoxy C-O-C Stretch1300 - 1000StrongOften the most prominent peak for an ether.[1]
sp³ C-H Stretch2980 - 2850Medium to StrongCharacteristic of the ethyl group.[2]
Thiazole C=N Stretch1610 - 1550Medium to StrongA key indicator for the thiazole ring.[8]
Ring Skeletal Vibrations1700 - 1421Medium to StrongA complex series of bands forming the thiazole fingerprint.[8]
C-H Out-of-Plane Bending900 - 640Medium to StrongUseful for identifying substitution patterns on the ring.[10]

The most significant difference lies in the "fingerprint" region (below 1500 cm⁻¹). The ethoxy group is characterized by a very strong C-O stretch, while the thiazole ring displays a more complex pattern of absorptions due to its various ring vibrations. Furthermore, the presence of a C=N stretching band above 1550 cm⁻¹ is a strong indicator of a thiazole or similar heterocyclic system, a feature absent in simple ethers.

Experimental Protocol: Acquiring High-Quality IR Spectra using ATR-FTIR

Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation[12][13][14][15][16].

Objective: To obtain a high-quality IR spectrum of a compound containing an ethoxy or thiazole functional group.

Materials:

  • FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Sample (solid or liquid)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean and dry.

    • Record a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • For liquid samples: Place a small drop of the liquid directly onto the center of the ATR crystal.

    • For solid samples: Place a small amount of the solid powder or film onto the crystal. Apply gentle pressure using the built-in pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the key absorption bands in the spectrum.

    • Compare the observed peak positions and intensities with the characteristic values for ethoxy and thiazole functional groups as detailed in the tables above.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to prevent cross-contamination between samples.

Workflow for Functional Group Identification

The following diagram illustrates a logical workflow for identifying ethoxy and thiazole functional groups using IR spectroscopy.

G start Acquire IR Spectrum check_high_freq Analyze 3100-2800 cm⁻¹ region start->check_high_freq ethoxy_present Strong sp³ C-H stretch (2980-2850 cm⁻¹)? check_high_freq->ethoxy_present check_fingerprint Analyze 1800-1000 cm⁻¹ region thiazole_present C=N stretch (1610-1550 cm⁻¹)? check_fingerprint->thiazole_present check_low_freq Analyze 1000-600 cm⁻¹ region ethoxy_present->check_fingerprint Yes ethoxy_present->check_fingerprint No co_stretch Strong C-O stretch (1300-1000 cm⁻¹)? thiazole_present->co_stretch No ring_vibrations Complex ring vibrations (1700-1421 cm⁻¹)? thiazole_present->ring_vibrations Yes ethoxy_confirmed Ethoxy Group Likely Present co_stretch->ethoxy_confirmed Yes further_analysis Further Analysis Needed co_stretch->further_analysis No thiazole_confirmed Thiazole Group Likely Present ring_vibrations->thiazole_confirmed Yes ring_vibrations->further_analysis No

Caption: A workflow diagram for the identification of ethoxy and thiazole functional groups using IR spectroscopy.

Conclusion

The ethoxy and thiazole functional groups exhibit distinct and recognizable patterns in their IR spectra. The strong C-O stretching vibration is the hallmark of the ethoxy group, while the thiazole ring is characterized by a complex series of ring skeletal vibrations and a prominent C=N stretching band. By carefully analyzing the key regions of the IR spectrum, researchers can confidently differentiate between these two important moieties, aiding in the elucidation of molecular structures and the quality control of chemical compounds. This guide provides a foundational understanding to assist scientists in leveraging the power of IR spectroscopy for their research and development endeavors.

References

  • Fiveable. (2025, September 15). Phenetole Definition. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • Taurins, A., & Fenyes, J. G. E. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(4), 423-429. Retrieved from [Link]

  • studyloop. (2025, February 3). [Chemistry] IR spectrum for Phenol and Phenetole [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]

  • Zdanovskaia, M. A., et al. (2021). Millimeter-wave and infrared spectroscopy of thiazole (c-C3H3NS) in its ground state and lowest-energy. Journal of Molecular Spectroscopy, 379, 111482. Retrieved from [Link]

  • Columbia University. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenetole. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenetole, o-iodo-. NIST WebBook. Retrieved from [Link]

  • University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon.... Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • MDPI. (2022, June 17). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

  • Semantic Scholar. (2022, June 17). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Thiazole. NIST WebBook. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Use of IR Spectroscopy for Structure Determination. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ACS Publications. (2000, February 3). Vibrational Analysis of a Chemisorbed Polyatomic Molecule: Methoxy on Cu(100). The Journal of Physical Chemistry B. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylthiazole. PubChem. Retrieved from [Link]

  • Mega Lecture. (n.d.). IR SPECTROSCOPY. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Interpreting Infrared Spectra: A Quick Primer. Retrieved from [Link]

  • University of California, Davis. (2015, October 5). A Second Application of Symmetry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, September 15). 7.2: Identifying all IR- and Raman-active vibrational modes in a molecule. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). Retrieved from [Link]

  • Wikipedia. (n.d.). Vibrational spectroscopy of linear molecules. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals Handling novel chemical compounds is a cornerstone of innovation in drug development and scientific research. Ensuring the safety of laboratory personnel is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Handling novel chemical compounds is a cornerstone of innovation in drug development and scientific research. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde (CAS No: 1350760-02-9). This document is structured to provide clear, actionable, and scientifically grounded advice, moving beyond a simple checklist to explain the rationale behind each safety recommendation.

Chemical Profile and Hazard Assessment

5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde is classified as an irritant. While a comprehensive toxicological profile may not be widely available due to its novelty, an analysis of its constituent functional groups—an aromatic aldehyde and a thiazole derivative—allows for a robust, precautionary hazard assessment.

  • Aromatic Aldehydes : This class of compounds can be reactive and may cause irritation to the skin, eyes, and respiratory tract.[1][2] Some aldehydes are also known to be toxic and may act as sensitizers, causing allergic reactions upon repeated exposure.[1][3]

  • Thiazole Derivatives : Compounds containing a thiazole ring can present hazards including acute toxicity, as well as skin, eye, and respiratory irritation.[4]

Given this profile, a multi-layered approach to personal protection is essential to minimize exposure risk.[4]

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical factor in mitigating the risks associated with handling 5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde. The following recommendations are based on a synthesis of best practices for handling irritants and the specific chemical classes to which this compound belongs.

Engineering Controls: The First Line of Defense

Before detailing specific PPE, it is crucial to emphasize the role of engineering controls. Whenever possible, this compound should be handled in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of any dust or vapors.[4]

Recommended PPE for Handling 5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde
PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[5]
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.[1][5]
Hand Protection Nitrile or Butyl Rubber GlovesDisposable, powder-freeProvides protection against incidental contact. Aldehyde-impervious material is crucial.[1][5]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[5]
Respiratory Protection NIOSH-approved Respirator (e.g., N95)NIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[1][4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for ensuring a safe laboratory environment.

1. Preparation and Precaution:

  • Ensure your written Chemical Hygiene Plan (CHP) is up-to-date and includes procedures for handling this specific compound.[6][7][8] The Occupational Safety and Health Administration (OSHA) mandates a CHP for all laboratories using hazardous chemicals.[8][9]

  • Locate the Safety Data Sheet (SDS) for 5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde and review it thoroughly before beginning work.[6]

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[10]

2. Donning PPE:

  • Inspect all PPE for integrity before use.

  • Don PPE in the following order: lab coat, respirator (if required), safety goggles, and then gloves.

3. Handling the Compound:

  • Handle the compound within a chemical fume hood to minimize inhalation exposure.[4]

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • When weighing or transferring the solid material, do so in a manner that minimizes the generation of dust.

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]

  • Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, goggles, and respirator.

5. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If skin irritation occurs, seek medical advice.[10][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]

  • Ingestion: Rinse the mouth with water and seek immediate medical advice. Do not induce vomiting.[12]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for 5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_decision Decision Points start Start: Handling Required task_assessment Assess Task: - Small or large quantity? - Solid or solution? - Potential for splash or aerosol? start->task_assessment hazard_info Review SDS: - Known irritant - Potential sensitizer (aldehyde) - Potential respiratory irritant task_assessment->hazard_info base_ppe Baseline PPE: - Safety Goggles (ANSI Z87.1) - Nitrile/Butyl Gloves - Lab Coat hazard_info->base_ppe splash_risk High Splash Risk? base_ppe->splash_risk face_shield Add Face Shield aerosol_risk Aerosol/Dust Risk? face_shield->aerosol_risk respirator Add NIOSH-approved Respirator (N95) end Proceed with Work respirator->end splash_risk->face_shield Yes splash_risk->aerosol_risk No aerosol_risk->respirator Yes aerosol_risk->end No

Caption: PPE selection workflow for handling the target compound.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

1. Waste Segregation:

  • All materials contaminated with 5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde, including excess reagent, contaminated gloves, and absorbent materials, should be collected in a designated, labeled hazardous waste container.

2. Neutralization and Deactivation:

  • Some aldehyde wastes can be chemically deactivated to reduce their toxicity.[13] However, this should only be performed by trained personnel and in strict accordance with your institution's hazardous waste management plan and local regulations.

  • Never dispose of untreated aldehyde waste down the drain.[13]

3. Container Management:

  • Hazardous waste containers must be kept closed except when adding waste.[14]

  • Containers that have held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[14]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's environmental health and safety department or a licensed hazardous waste disposal company.

  • Due to its aromatic nature, incineration may be the required method of disposal. Always consult with your safety officer to ensure compliance with all regulations.

By adhering to these rigorous safety protocols, researchers can confidently handle 5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde, ensuring both personal safety and the integrity of their research.

References

  • Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole. Benchchem.
  • Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine. Benchchem.
  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Homework.Study.com.
  • The OSHA Laboratory Standard. Lab Manager.
  • Chemical Safety Guidelines. The University of New Mexico.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
  • A Detailed Guide on OSHA Chemical Hygiene Plan. CloudSDS.
  • 5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde. Matrix Scientific.
  • Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology.
  • SAFETY DATA SHEET. De Monchy Aromatics Limited.
  • SAFETY DATA SHEET. The John D. Walsh Company.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. CDH Fine Chemical.
  • Safety data sheet. Thor Specialities (UK) LTD.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde
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5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde
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